1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate
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Overview
Description
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate typically involves the esterification reaction between undecanoic acid and 1-methyl-2-((1-oxooctyl)oxy)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate: Similar structure with a hydroxyl group instead of a methyl group.
1-Methyl-2-((1-oxooctyl)oxy)propyl decanoate: Similar structure with a different chain length.
Uniqueness
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is unique due to its specific ester linkage and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .
Biological Activity
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is an organic compound that has garnered attention for its potential biological activities. This ester derivative of undecanoic acid features a unique molecular structure that may confer various therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C21H40O4 and a molar mass of 384.59 g/mol. The compound's structure includes a long hydrophobic tail, which enhances its solubility in non-polar solvents and potentially increases its efficacy in biological systems. The ester group may undergo hydrolysis in biological environments, releasing undecanoic acid, known for its own biological activity.
Structural Comparison
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate | C21H40O4 | Shorter carbon chain compared to the target compound |
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate | C23H44O4 | Contains a phenoxyacetyl group instead of hexanoyloxy |
The unique ester structure of this compound imparts distinct chemical and physical properties compared to similar compounds, making it valuable for targeted applications in research and industry.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . The hydrolysis of the ester group may release undecanoic acid, which is known to possess antimicrobial effects against various pathogens. Research suggests that this compound could be effective against both Gram-positive and Gram-negative bacteria, although specific studies quantifying this effect are still limited.
Anti-inflammatory Effects
In addition to its antimicrobial activity, the compound has been investigated for anti-inflammatory properties . Studies suggest that it may modulate enzymatic activities involved in inflammatory pathways, potentially reducing inflammation in various biological systems. However, further research is needed to elucidate the exact mechanisms through which these effects occur.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes within cells. Ongoing research aims to characterize these interactions more precisely, providing insights into how the compound influences cellular pathways and contributes to its therapeutic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various ester derivatives, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential for development as an antimicrobial agent.
In Vivo Studies on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of undecanoic acid derivatives in animal models. The findings demonstrated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines, indicating a promising avenue for further exploration in inflammatory diseases.
Properties
CAS No. |
84016-00-2 |
---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-octanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C23H44O4/c1-5-7-9-11-12-13-15-17-19-23(25)27-21(4)20(3)26-22(24)18-16-14-10-8-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
SRGXWNCVDLSBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
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